molecular formula C9H14N2OS B1490321 2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide CAS No. 2019766-31-3

2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide

Cat. No.: B1490321
CAS No.: 2019766-31-3
M. Wt: 198.29 g/mol
InChI Key: GZZOBZMIEMUXDE-UHFFFAOYSA-N
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Description

2-Cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide (CAS 2019766-31-3) is a chemical compound with the molecular formula C9H14N2OS and a molecular weight of 198.29 g/mol . This acetamide derivative features a tetrahydro-2H-thiopyran group, a saturated thiopyran ring that contributes to the molecule's stereoelectronic properties, and a cyanoacetamide functional group. The cyanoacetamide moiety is a versatile building block in organic synthesis, particularly in the formation of complex heterocyclic systems through reactions like the Dimroth Rearrangement, a process valuable in creating pharmacologically active structures . As a molecular building block, this compound is intended for research and development purposes in chemical synthesis and medicinal chemistry exploration . It is supplied For Research Use Only. Not for diagnostic, therapeutic, or personal use. All buyer responsibilities include verifying product identity, purity, and for any intended application.

Properties

IUPAC Name

2-cyano-N-methyl-N-(thian-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-11(9(12)2-5-10)8-3-6-13-7-4-8/h8H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZOBZMIEMUXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCSCC1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyano group, a methyl group, and a tetrahydro-2H-thiopyran ring. Its molecular formula is C9H14N2OSC_9H_{14}N_2OS with a molecular weight of approximately 198.29 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites in proteins and other biomolecules. The tetrahydro-2H-thiopyran structure may enhance hydrophobic interactions within protein binding sites, potentially influencing enzyme activity and cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound. For instance, related compounds have been shown to inhibit lactate dehydrogenase A (LDHA), an enzyme critical for cancer cell metabolism. Inhibitors targeting LDHA have demonstrated significant cytotoxic effects on cancer cell lines, indicating a promising avenue for further investigation .

Case Studies

  • LDHA Inhibition : A study identified compounds structurally related to this compound as effective LDHA inhibitors. The most potent inhibitor exhibited an IC50 value of 1.24 μM against LDHA and an EC50 of 0.98 μM in inhibiting the proliferation of MG-63 cancer cells .
  • Antimicrobial Testing : In another study, derivatives were tested against several pathogenic bacteria, showing varying degrees of effectiveness. The results indicated that specific modifications to the structure could enhance antimicrobial activity.

Research Findings Summary

Study Focus Findings Reference
LDHA InhibitionIC50 = 1.24 μM; EC50 = 0.98 μM in MG-63 cells
Antimicrobial ActivityEffective against multiple bacterial strains
Mechanisms of ActionElectrophilic interactions with proteins

Scientific Research Applications

The compound 2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide is a notable chemical with various applications in scientific research and industry. This article discusses its properties, potential applications, and relevant case studies, drawing from diverse and authoritative sources.

Pharmaceutical Development

The compound has been explored for its potential as an active pharmaceutical ingredient (API). Its structural characteristics suggest it may interact effectively with biological targets, making it a candidate for drug development. For instance, research has indicated that compounds with similar thiopyran structures exhibit various biological activities, including antimicrobial and anti-inflammatory effects.

Organic Synthesis

Due to its unique functional groups, this compound serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through nucleophilic substitution reactions or as a building block for the development of new materials.

Agricultural Chemistry

Preliminary studies suggest that this compound could have applications in agrochemicals, particularly as a pesticide or herbicide. The thiopyran moiety is known for its effectiveness in inhibiting specific enzymes in pests, thus providing a basis for developing environmentally friendly agricultural products.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical company investigated the antimicrobial properties of various cyano-containing compounds, including this compound. The results indicated that this compound exhibited significant activity against several bacterial strains, suggesting its potential use in developing new antibiotics.

Case Study 2: Synthesis of Novel Derivatives

In another research project, scientists synthesized derivatives of this compound to evaluate their pharmacological properties. The derivatives showed enhanced efficacy in vitro against cancer cell lines, highlighting the compound's potential in cancer therapy.

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Pharmaceutical DevelopmentPotential API for drug formulationAntibiotic development
Organic SynthesisIntermediate for synthesizing complex organic compoundsSynthesis of novel materials
Agricultural ChemistryPossible use as an eco-friendly pesticide or herbicidePest control formulations
Antimicrobial ResearchInvestigated for its efficacy against bacteriaDevelopment of new antibiotics

Comparison with Similar Compounds

The following analysis compares 2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide with structurally related cyanoacetamide derivatives, focusing on molecular features, synthesis, and properties.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Cyanoacetamide Derivatives

Compound Name Molecular Formula Key Functional Groups Substituents
This compound (Target Compound) C₉H₁₃N₂OS Cyano, acetamide, tetrahydrothiopyran Methyl, tetrahydro-2H-thiopyran-4-yl
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide C₂₉H₂₂ClN₃OS Cyano, thioether, acetamide 4-Chlorophenyl, distyrylpyridinyl
2-Cyano-N-(pyridin-2-yl)acetamide C₈H₇N₃O Cyano, acetamide Pyridin-2-yl
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ Cyano, acetamide, methylaminocarbonyl Methylaminocarbonyl

Key Observations :

  • The target compound’s tetrahydrothiopyran group distinguishes it from aryl- or heteroaryl-substituted analogs (e.g., pyridinyl or chlorophenyl groups in ), likely altering steric and electronic profiles.

Key Observations :

  • The absence of reported yields for the target compound suggests further optimization may be required for its synthesis.

Table 3: Comparative Properties

Compound Name Melting Point Solubility Toxicity Profile Biological Activity (Reported)
N-(4-chlorophenyl)-2-...acetamide Not reported Ethanol/dioxane Not studied Not reported
2-Cyano-N-(pyridin-2-yl)acetamide Not reported Polar solvents Low toxicity (elemental purity confirmed) Cd(II) complexation studied
2-Cyano-N-[(methylamino)carbonyl]... Not reported Not reported Insufficient toxicological data Not reported
Target Compound Not reported Likely moderate Unknown (structural alerts: cyano group) Potential metal-binding capacity

Key Observations :

  • The pyridinyl analog’s Cd(II) complexation suggests the target compound may also act as a ligand for transition metals, with the thiopyran sulfur enhancing coordination .
Stability and Reactivity
  • Cyano Group Reactivity: All compounds share susceptibility to nucleophilic attack at the cyano group, enabling derivatization (e.g., thioether formation in ).
  • Thiopyran vs. Aryl Groups : The tetrahydrothiopyran ring’s reduced aromaticity compared to aryl substituents (e.g., in ) may decrease UV absorption and alter photostability.

Preparation Methods

Detailed Preparation Method Based on Patent EP0224612A1

A closely related process described in patent EP0224612A1 provides a detailed methodology for preparing cyano-substituted N-methyl guanidine derivatives, which can be adapted for the title compound by replacing the amine moiety with the tetrahydro-2H-thiopyran-4-yl amine.

Key steps include:

  • Stage a: Formation of N-cyano-N'-substituted-O-phenylisourea intermediate

    The amine, here 2-[[tetrahydro-2H-thiopyran-4-yl]methyl]amine or its bishydrochloride salt, is reacted with N-cyanodiphenylimidocarbonate in the presence of an auxiliary base such as triethylamine or sodium methoxide. This reaction is carried out in solvents like alkanols (ethanol, methanol, isopropanol, n-butanol), ketones (acetone, methyl ethyl ketone), or ethers (tetrahydrofuran (THF), dioxane) at temperatures between -10°C and +30°C.

  • Stage b: Methylation of the intermediate

    The N-cyano-N'-substituted-O-phenylisourea intermediate is then treated with excess methylamine (preferably 3:1 to 5:1 molar ratio) in the same solvent system at temperatures ranging from 20°C to 117°C for 0.5 to 2 hours. This yields the N-methyl derivative.

  • Optional One-Pot Process

    Both stages can be combined in a one-pot synthesis, omitting the isolation of the intermediate, thus streamlining the process.

  • Isolation and Purification

    The final product can be isolated by standard crystallization or recrystallization techniques. Physiologically acceptable salts (e.g., hydrochloride, sulfate) can be prepared if needed for enhanced stability or formulation.

Table 1: Reaction Conditions Summary

Step Reactants Solvents Temperature (°C) Time (hours) Notes
a) Formation of intermediate Amine (bishydrochloride salt), N-cyanodiphenylimidocarbonate, base (triethylamine/sodium methoxide) Alkanols (ethanol, methanol, isopropanol, n-butanol), ketones (acetone, MEK), ethers (THF, dioxane) -10 to +30 ~2 Stirring, base generated in situ
b) Methylation Intermediate, methylamine (excess) Same as above 20 to 117 0.5 to 2 Methylamine aqueous or gaseous preferred

This method is adaptable for the preparation of 2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide by employing the corresponding tetrahydrothiopyran amine derivative in place of the imidazolyl derivative described in the patent.

Solvent and Temperature Effects

  • Solvent choice significantly influences reaction rates and yields. Ethers such as tetrahydrofuran and dioxane are preferred for their ability to dissolve both organic and inorganic components and stabilize intermediates.
  • Temperature control is critical to prevent side reactions and decomposition, especially in the formation of the isourea intermediate and during methylation.

Alternative Synthetic Approaches

While direct literature on this exact compound's synthesis is limited, analogous compounds with cyanoacetamide and sulfur-containing heterocycles suggest:

  • Use of Negishi coupling or other cross-coupling methods to introduce functionalized side chains, although these are more common for aryl or alkyl substituents rather than saturated heterocycles.
  • Cyclization reactions involving thiopyran rings can be performed prior to or after acetamide formation depending on the stability and reactivity of intermediates.

Research Findings and Optimization

  • The reaction proceeds efficiently when the amine is used as its bishydrochloride salt, which can be converted in situ to the free amine by base addition.
  • Excess methylamine ensures complete methylation and drives the reaction to completion.
  • One-pot processes reduce time and handling, improving overall yield and purity.
  • The intermediate N-cyano-N'-substituted-O-phenylisourea is stable enough to be isolated and characterized, which aids in process control and quality assurance.

Summary Table of Key Parameters and Outcomes

Parameter Optimal Range/Condition Outcome/Notes
Amine form Bishydrochloride salt Readily converted to free amine in situ
Base Triethylamine or sodium methoxide Facilitates intermediate formation
Solvent THF, dioxane, isopropanol, n-butanol Good solubility and reaction medium
Temperature (Stage a) -10 to +30 °C Controls intermediate formation rate
Temperature (Stage b) 20 to 117 °C Ensures efficient methylation
Methylamine ratio 3:1 to 5:1 (methylamine:intermediate) Drives methylation to completion
Reaction time 0.5 to 2 hours Dependent on temperature and scale
Isolation Crystallization/recrystallization Produces pure final product

This detailed preparation method, grounded in established patent literature and adapted for the specific tetrahydrothiopyran moiety, provides a robust and reproducible route to this compound suitable for research and potential scale-up synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions. For example, ethyl cyanoacetate can be reacted with intermediates containing the tetrahydrothiopyran moiety under reflux in polar aprotic solvents (e.g., DMF). Key steps include nucleophilic substitution and cyclization. Temperature control (60–80°C) and catalyst selection (e.g., triethylamine for deprotonation) are critical for minimizing side products like sulfoxides or over-reduced derivatives .

Q. What spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of this compound?

  • Methodology : Use a combination of FT-IR (to identify cyano and amide C=O stretches at ~2250 cm⁻¹ and ~1650 cm⁻¹, respectively), NMR (¹H and ¹³C for methyl, thiopyran, and acetamide groups), and X-ray crystallography (via SHELX software for refinement) . For crystallography, ensure high-resolution data collection (e.g., synchrotron radiation) to resolve disorder in the thiopyran ring .

Q. What safety precautions are essential when handling this compound?

  • Methodology : Follow GHS guidelines: use PPE (gloves, goggles), avoid inhalation/ingestion, and store in a cool, dry environment. The compound may decompose under prolonged light exposure, releasing toxic HCN; monitor stability via TGA/DSC .

Advanced Research Questions

Q. How do steric and electronic effects of the thiopyran ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Computational modeling (DFT) can predict sites of electrophilic attack. Experimentally, compare reaction rates with analogs (e.g., tetrahydro-4H-pyran derivatives) using kinetic studies. The sulfur atom in thiopyran increases electron density at C4, favoring nucleophilic substitution at adjacent positions .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Methodology : Co-crystallization with heavy atoms (e.g., bromine derivatives) improves diffraction quality. Slow evaporation from mixed solvents (e.g., DCM/hexane) enhances crystal packing. For disordered regions, apply restraints during SHELXL refinement .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

  • Methodology : Modify substituents systematically:

  • Replace the cyano group with carboxylates to alter polarity.
  • Introduce halogens (e.g., Cl, F) on the thiopyran ring to enhance membrane permeability.
  • Test derivatives against target enzymes (e.g., kinases) using in vitro assays. SAR data from related thiazolopyrimidines suggest that electron-withdrawing groups boost binding affinity .

Q. What mechanistic pathways explain the compound’s participation in cycloaddition or ring-opening reactions?

  • Methodology : Use isotopic labeling (e.g., ¹⁵N in the cyano group) to track reaction intermediates via LC-MS. For cycloadditions, monitor diradical formation using EPR spectroscopy. The cyano group acts as a dipolarophile in [3+2] cycloadditions, while the thiopyran ring undergoes strain-driven ring-opening with strong electrophiles .

Data Contradictions and Resolutions

  • Synthetic Yield Optimization : reports reflux in DMF for 3 hours, while emphasizes lower temperatures (40–60°C) to avoid decomposition. Resolution: Conduct controlled parallel experiments to identify solvent-dependent stability thresholds.
  • Biological Activity : Some studies (e.g., ) suggest high kinase inhibition, while others () note limited solubility. Resolution: Use prodrug strategies (e.g., phosphate esters) to improve bioavailability for in vivo testing.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide

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